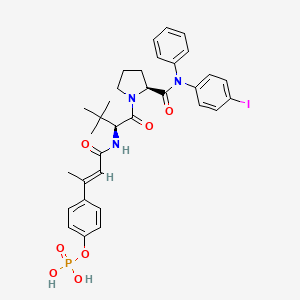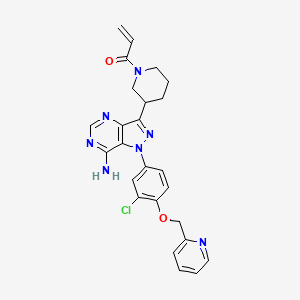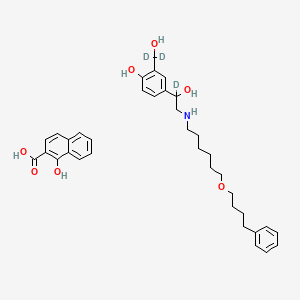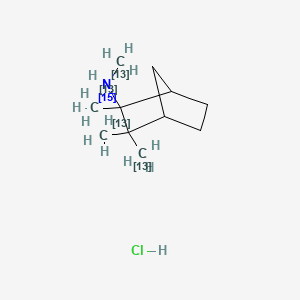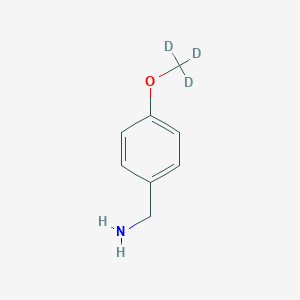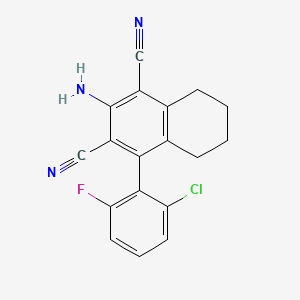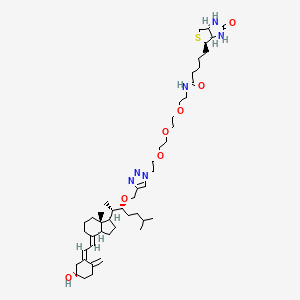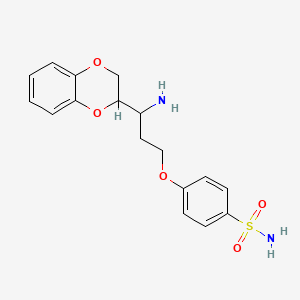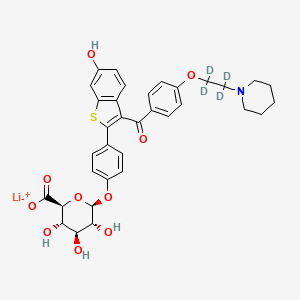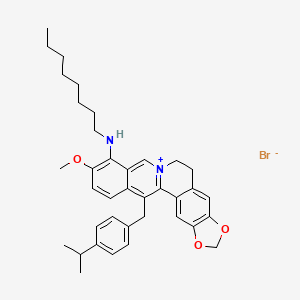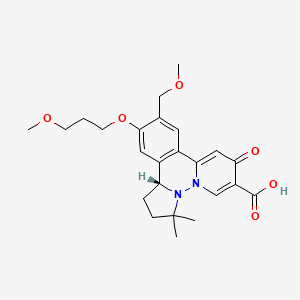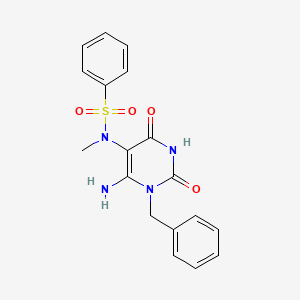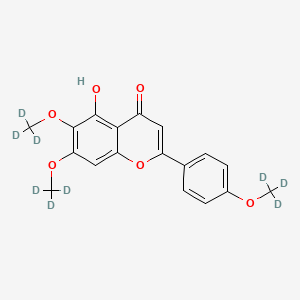
Salvigenin-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Salvigenin-d9 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Salvigenin molecule. This process involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions: Salvigenin-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions involve the use of nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .
科学的研究の応用
Salvigenin-d9 has a wide range of scientific research applications, including:
Chemistry:
Biology:
- Investigated for its neuroprotective effects in oxidative stress-induced apoptosis and autophagy in human neuroblastoma cells .
Medicine:
- Demonstrated antitumor properties in hepatocellular carcinoma by suppressing glycolysis and chemoresistance through the PI3K/AKT/GSK-3β pathway .
- Exhibited lipid-lowering and mitochondrial stimulatory effects, making it a potential candidate for treating metabolic syndrome .
Industry:
作用機序
Salvigenin-d9 exerts its effects through various molecular targets and pathways:
Neuroprotective Effects: It promotes autophagy and attenuates apoptosis in neuroblastoma cells by modulating oxidative stress pathways.
Antitumor Activity: In hepatocellular carcinoma, this compound inhibits the PI3K/AKT/GSK-3β signaling pathway, reducing glycolysis and enhancing sensitivity to chemotherapeutic agents.
Metabolic Effects: It stimulates mitochondrial functionality and decreases lipid levels by affecting metabolic pathways.
類似化合物との比較
Salvigenin-d9 is unique due to its deuterium labeling, which enhances its stability and allows for precise studies. Similar compounds include:
Eupatorin: Another flavone with similar biological activities but without deuterium labeling.
Cirsilineol: A methoxylated flavone with comparable antioxidant and anti-inflammatory properties.
Gardenin B: A flavone with similar lipid-lowering effects but different structural features.
This compound stands out due to its enhanced stability and precise pharmacokinetic properties, making it a valuable compound for scientific research and therapeutic applications.
特性
分子式 |
C18H16O6 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
5-hydroxy-6,7-bis(trideuteriomethoxy)-2-[4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3/i1D3,2D3,3D3 |
InChIキー |
QCDYOIZVELGOLZ-GQALSZNTSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC([2H])([2H])[2H])OC([2H])([2H])[2H])O |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
